N-[4-(Isopentyloxy)benzyl]-1-butanamine
Overview
Description
“N-[4-(Isopentyloxy)benzyl]-1-butanamine” is a chemical compound with the molecular formula C16H27NO . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of “N-[4-(Isopentyloxy)benzyl]-1-butanamine” is 249.4 . The exact structure would require more specific information or advanced tools to determine.Physical And Chemical Properties Analysis
“N-[4-(Isopentyloxy)benzyl]-1-butanamine” is a solid at room temperature . Its density is predicted to be 0.9 g/cm³ . The boiling point is predicted to be 339.3° C at 760 mmHg .Scientific Research Applications
Metabolic Studies and Cytochrome P450 Isozymes
Research often investigates the metabolism of chemical compounds, focusing on how they are processed in the body, which is crucial for understanding their pharmacological and toxicological profiles. For example, studies on the metabolism of designer drugs like MDA and BDB enantiomers have elucidated the role of human P450 isozymes in drug metabolism, which could be relevant for understanding the metabolic pathways of "N-[4-(Isopentyloxy)benzyl]-1-butanamine" (Meyer, Peters, & Maurer, 2009).
Synthetic Methods and Chemical Reactions
The synthesis of chemical compounds and the exploration of their chemical reactions are fundamental aspects of chemical research. For instance, the synthesis of N-benzyl-4-acetylproline via a tandem cationic aza-Cope rearrangement-Mannich reaction represents an innovative approach to creating functionalized proline derivatives, indicating the type of synthetic chemistry research that could involve "N-[4-(Isopentyloxy)benzyl]-1-butanamine" (Cooke, Bennett, & McDaid, 2002).
Safety And Hazards
properties
IUPAC Name |
N-[[4-(3-methylbutoxy)phenyl]methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-13-15-6-8-16(9-7-15)18-12-10-14(2)3/h6-9,14,17H,4-5,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHOYPSBPALZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isopentyloxy)benzyl]-1-butanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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